2,3-Di(1H-pyrrol-2-yl)pyrazine
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Overview
Description
2,3-Di(1H-pyrrol-2-yl)pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 2,3-Di(1H-pyrrol-2-yl)pyrazine typically involves several steps:
Cyclization: This method involves the formation of the pyrazine ring through cyclization reactions.
Ring Annulation: This process adds additional rings to the existing structure, enhancing the compound’s complexity.
Cycloaddition: This method involves the addition of multiple reactants to form the desired heterocyclic structure.
Direct C-H Arylation: This method directly introduces aryl groups into the pyrrole ring.
Industrial production methods often involve the use of transition-metal-free strategies, which are more environmentally friendly and cost-effective. For example, the preparation of pyrrolo[1,2-a]pyrazines can be achieved using enones in a three-step process involving cross-coupling, addition of propargylamine, and intramolecular cyclization .
Chemical Reactions Analysis
2,3-Di(1H-pyrrol-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like m-chloroperbenzoic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: m-Chloroperbenzoic acid
Reducing Agents: Sodium borohydride
Catalysts: Transition metals like palladium or nickel
Major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which exhibit different biological activities .
Scientific Research Applications
2,3-Di(1H-pyrrol-2-yl)pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is used in drug discovery and development, particularly for its potential to treat various diseases.
Industry: It is employed in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2,3-Di(1H-pyrrol-2-yl)pyrazine involves its interaction with various molecular targets and pathways. For instance, it exhibits kinase inhibitory activity by binding to the active site of kinases, thereby preventing their phosphorylation activity. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2,3-Di(1H-pyrrol-2-yl)pyrazine can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
The uniqueness of this compound lies in its dual pyrrole and pyrazine rings, which confer a broad spectrum of biological activities and make it a versatile scaffold for drug discovery .
Properties
CAS No. |
827030-25-1 |
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Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2,3-bis(1H-pyrrol-2-yl)pyrazine |
InChI |
InChI=1S/C12H10N4/c1-3-9(13-5-1)11-12(16-8-7-15-11)10-4-2-6-14-10/h1-8,13-14H |
InChI Key |
YPOHJGPXXBELAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=NC=CN=C2C3=CC=CN3 |
Origin of Product |
United States |
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